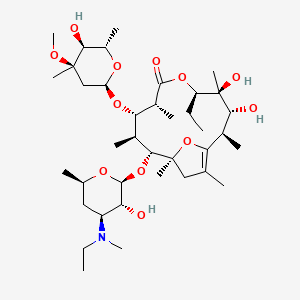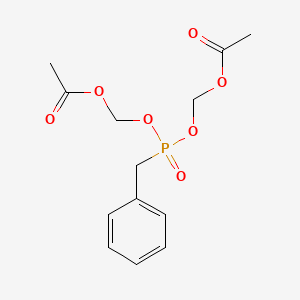
Benzylphosphonic acid-(AM)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylphosphonic acid-(AM)2 is a bis-acetoxymethyl ester derivative of benzylphosphonic acid. This compound is cell-permeable and is converted to the active phosphonic acid via intracellular esterase-catalyzed cleavage of the acetoxymethyl esters . It is primarily used as a protein tyrosine phosphatase (PTP) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylphosphonic acid-(AM)2 can be synthesized by esterification of benzylphosphonic acid with acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzylphosphonic acid oxide.
Reduction: Reduction reactions can convert this compound to benzylphosphonic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetoxymethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Benzylphosphonic acid oxide.
Reduction: Benzylphosphonic acid.
Substitution: Various substituted benzylphosphonic acid derivatives.
Scientific Research Applications
Benzylphosphonic acid-(AM)2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Acts as a PTP inhibitor, making it useful in studying signal transduction pathways.
Medicine: Potential therapeutic agent for diseases involving dysregulated PTP activity.
Industry: Utilized in the development of novel materials and surface coatings.
Mechanism of Action
Benzylphosphonic acid-(AM)2 exerts its effects by inhibiting protein tyrosine phosphatases. The compound is cell-permeable and is converted to the active phosphonic acid form inside the cell. The active form then binds to the active site of PTPs, preventing their dephosphorylation activity. This inhibition affects various signaling pathways involved in cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Phenylmethylphosphonic acid: Similar structure but lacks the acetoxymethyl ester groups.
Butylphosphonic acid: Different alkyl group attached to the phosphorus atom.
Alpha-Benzyl-Aminobenzyl-Phosphonic Acid: Contains an amino group in addition to the benzyl group.
Uniqueness: Benzylphosphonic acid-(AM)2 is unique due to its bis-acetoxymethyl ester groups, which enhance its cell permeability and allow for intracellular activation. This feature makes it particularly useful as a PTP inhibitor in biological studies .
Properties
Molecular Formula |
C13H17O7P |
|---|---|
Molecular Weight |
316.24 g/mol |
IUPAC Name |
[acetyloxymethoxy(benzyl)phosphoryl]oxymethyl acetate |
InChI |
InChI=1S/C13H17O7P/c1-11(14)17-9-19-21(16,20-10-18-12(2)15)8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3 |
InChI Key |
HTYPCSUJWFIDEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOP(=O)(CC1=CC=CC=C1)OCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785099.png)
![(2S)-2-[(3R,6S,13S,16R,19S,20R,25S,28R,31R,34R)-16-[(S)-carboxy(hydroxy)methyl]-31-[3-(diaminomethylideneamino)propyl]-20-hydroxy-3,25-bis(hydroxymethyl)-2,5,11,15,18,24,27,30,33-nonaoxo-13-undecyl-14-oxa-1,4,10,17,23,26,29,32-octazatetracyclo[32.3.0.06,10.019,23]heptatriacontan-28-yl]-2-hydroxyacetic acid](/img/structure/B10785103.png)

![4-Heptenoic acid, 7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]-, 4-(benzoylamino)phenyl ester, (4Z)-](/img/structure/B10785113.png)
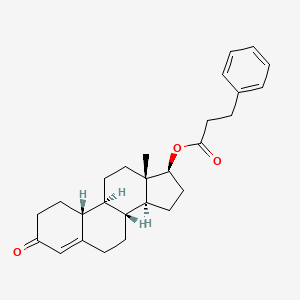
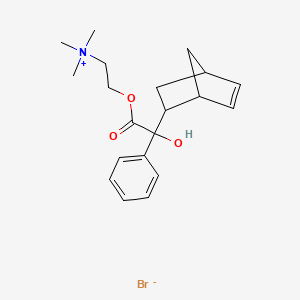



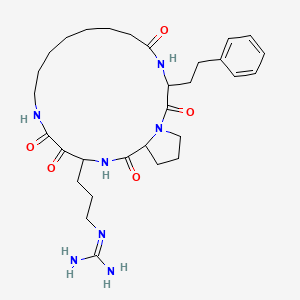
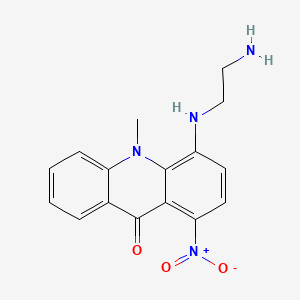
![18-Methyl-7-oxapentacyclo[11.7.0.02,10.04,8.014,18]icosa-2,4(8),9-triene-5,17-dione](/img/structure/B10785174.png)
